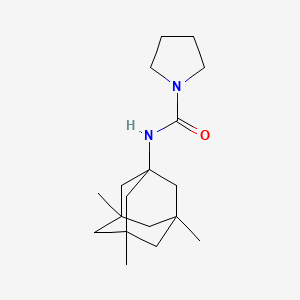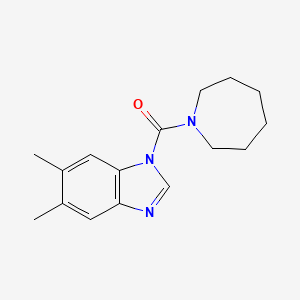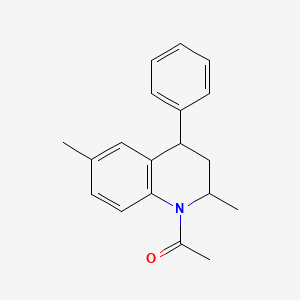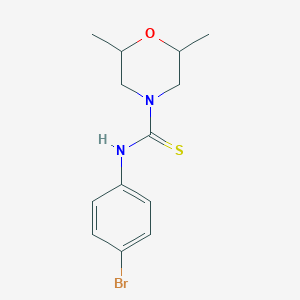
N-(3,5,7-trimethyl-1-adamantyl)-1-pyrrolidinecarboxamide
Vue d'ensemble
Description
"N-(3,5,7-trimethyl-1-adamantyl)-1-pyrrolidinecarboxamide" is a compound that has been the subject of various studies due to its interesting chemical and physical properties. Research has explored its synthesis, molecular structure, chemical reactions, physical and chemical properties, demonstrating its significance in scientific inquiries.
Synthesis Analysis
The synthesis of related adamantane derivatives involves multiple steps, starting from adamantyl resorcinol or similar adamantane-containing precursors. These compounds, including those with pyrrolidinecarboxamide structures, are synthesized through reactions that may involve polycondensation in the presence of specific catalysts or direct reactions with carboxylic acids or their derivatives (Liaw & Liaw, 2001).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(3,5,7-trimethyl-1-adamantyl)-1-pyrrolidinecarboxamide" often features a complex arrangement, incorporating adamantane's bulky framework into the molecular backbone. Such structures are amenable to detailed analysis using techniques like NMR spectroscopy and X-ray crystallography, providing insights into their conformation and the impact of substituents on their overall geometry (Karle, Ranganathan, & Haridas, 1997).
Chemical Reactions and Properties
Adamantane derivatives participate in a variety of chemical reactions, including those that lead to the formation of polyamides and polyimides when reacted with dicarboxylic acids or dianhydrides. These reactions are crucial for understanding the compound's reactivity and for developing materials with desirable properties such as high thermal stability and solubility in polar solvents (Liaw & Liaw, 1999).
Physical Properties Analysis
The physical properties of "N-(3,5,7-trimethyl-1-adamantyl)-1-pyrrolidinecarboxamide" and related compounds, such as their solubility, glass transition temperatures, and thermal stability, are influenced by their molecular structure. These properties are critical for applications in materials science, where the stability and durability of materials under various conditions are of paramount importance (Liaw & Liaw, 1999).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and the ability to form complex structures or materials, highlight the versatility of adamantane derivatives. Their interaction with other chemical entities can lead to the formation of novel compounds with potential applications in various fields of chemistry and materials science (Xia et al., 2011).
Propriétés
IUPAC Name |
N-(3,5,7-trimethyl-1-adamantyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-15-8-16(2)10-17(3,9-15)13-18(11-15,12-16)19-14(21)20-6-4-5-7-20/h4-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHMIMHTYZCMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)N4CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5,7-trimethyl-1-adamantyl)-1-pyrrolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4020387.png)

![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4020396.png)

![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B4020421.png)
![N-[4-({[1-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B4020429.png)
![1,7,7-trimethyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B4020438.png)
![17-(2-phenylpropyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4020447.png)

![1-(2-fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)benzyl]propan-2-amine](/img/structure/B4020458.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4020464.png)
![5-(3-bromophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4020472.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-3-methylbutanamide](/img/structure/B4020473.png)